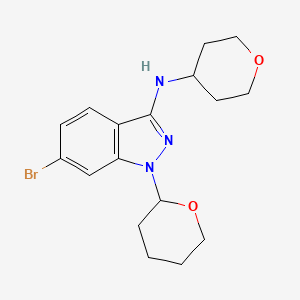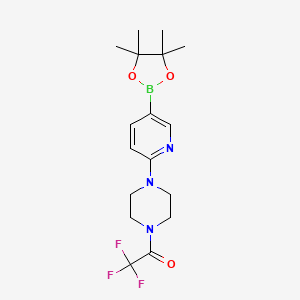
2,2,2-Trifluoro-1-(4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2,2,2-Trifluoro-1-(4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazin-1-yl)ethanone” is a complex organic molecule. It is a derivative of boric acid . Boronic acid pinacol ester compounds, which this compound seems to be a part of, are significant reaction intermediates in organic synthesis reactions . They have many applications in carbon-carbon coupling and carbon heterocoupling reactions .
Molecular Structure Analysis
The structure of the compound is verified by FTIR, 1H and 13C NMR, and MS . The single crystal structure of the compound is gauged by X-ray diffraction and subjected to crystallographic and conformational analyses . Density functional theory (DFT) is applied to further calculate the molecular structure and compare it with X-ray values . The result of the conformational analysis shows that the molecular structure optimized by DFT is identical with the single crystal structure determined by single crystal X-ray diffraction .Chemical Reactions Analysis
The compound, being a boronic acid pinacol ester, has many applications in carbon-carbon coupling and carbon heterocoupling reactions . It is one of the important nucleophiles in the Suzuki reaction .Aplicaciones Científicas De Investigación
Comprehensive Analysis of 2-(4-Trifluoroacetylpiperazino)pyridine-5-boronic acid, pinacol ester
Synthesis of Photoreactive Probes: This compound can be used as a reactant in the synthesis of photoreactive probes. These probes are crucial in differentiating the binding sites of noncompetitive GABA receptor antagonists, which is valuable in neurological research and drug development .
Creation of Photoaffinity Labeled Compounds: Another application is the creation of photoaffinity labeled compounds, such as fusidic acid analogues. These compounds are used to study and map the interaction between drugs and their target proteins .
Borylation Reactions: The boronic ester group in the compound suggests its use in borylation reactions. It could potentially be used for borylation at the benzylic C-H bond of alkylbenzenes with a palladium catalyst to form pinacol benzyl boronate, which is a key step in organic synthesis and drug discovery .
Hydroboration of Alkynes and Alkenes: Similarly, it may be applied in hydroboration reactions of alkyl or aryl alkynes and alkenes, facilitated by transition metal catalysts. This process is fundamental in creating complex organic molecules with high precision .
Crystallographic Analysis: Compounds with similar structures have been used to obtain single crystals suitable for X-ray crystallographic analysis. This application is essential for determining molecular and crystal structures, which is a cornerstone in material science and chemistry .
Boronic Acid Derivative Synthesis: As a boronic acid derivative, this compound could be involved in the synthesis of other boric acid derivatives through substitution reactions. These derivatives are important in various chemical syntheses and pharmaceutical applications .
Propiedades
IUPAC Name |
2,2,2-trifluoro-1-[4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BF3N3O3/c1-15(2)16(3,4)27-18(26-15)12-5-6-13(22-11-12)23-7-9-24(10-8-23)14(25)17(19,20)21/h5-6,11H,7-10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWUMYQIQIXOMIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3CCN(CC3)C(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BF3N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675379 |
Source


|
| Record name | 2,2,2-Trifluoro-1-{4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazin-1-yl}ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1218789-87-7 |
Source


|
| Record name | 2,2,2-Trifluoro-1-{4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazin-1-yl}ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Iodo-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B567465.png)


![2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B567470.png)
![2,6-Dibromo-4,8-bis((2-ethylhexyl)oxy)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B567473.png)
![6-Chloro-3-methylimidazo[1,2-A]pyridine](/img/structure/B567475.png)
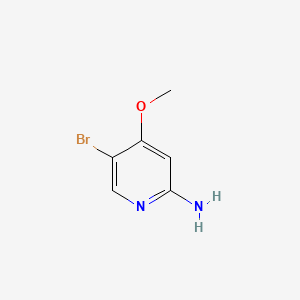
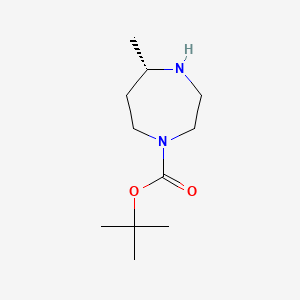

![8-Bromoimidazo[1,2-A]pyridine-6-carboxylic acid](/img/structure/B567482.png)
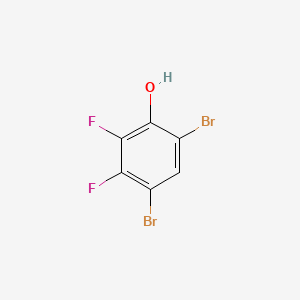

![7-Nitro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B567486.png)
